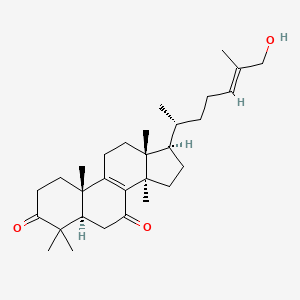

Ganoderone A

Description

This compound has been reported in Ganoderma pfeifferi and Ganoderma leucocontextum with data available.

Properties

Molecular Formula |

C30H46O3 |

|---|---|

Molecular Weight |

454.7 g/mol |

IUPAC Name |

(5R,10S,13R,14R,17R)-17-[(E,2R)-7-hydroxy-6-methylhept-5-en-2-yl]-4,4,10,13,14-pentamethyl-2,5,6,11,12,15,16,17-octahydro-1H-cyclopenta[a]phenanthrene-3,7-dione |

InChI |

InChI=1S/C30H46O3/c1-19(18-31)9-8-10-20(2)21-11-16-30(7)26-22(12-15-29(21,30)6)28(5)14-13-25(33)27(3,4)24(28)17-23(26)32/h9,20-21,24,31H,8,10-18H2,1-7H3/b19-9+/t20-,21-,24+,28-,29-,30+/m1/s1 |

InChI Key |

SDAWCNCFVWQZDP-GOUGDUPLSA-N |

Isomeric SMILES |

C[C@H](CC/C=C(\C)/CO)[C@H]1CC[C@@]2([C@@]1(CCC3=C2C(=O)C[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C |

Canonical SMILES |

CC(CCC=C(C)CO)C1CCC2(C1(CCC3=C2C(=O)CC4C3(CCC(=O)C4(C)C)C)C)C |

Origin of Product |

United States |

Foundational & Exploratory

The Technical Landscape of Ganoderone A: Natural Sources, Distribution, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderone A, a significant lanostane-type triterpenoid, has garnered considerable attention within the scientific community for its potential therapeutic applications. As a bioactive secondary metabolite derived from fungi of the genus Ganoderma, its natural sourcing, distribution, and the intricate methodologies for its isolation and quantification are of paramount importance for ongoing research and drug development. This technical guide provides a comprehensive overview of the current knowledge surrounding this compound, with a focus on its origins, prevalence, and the analytical techniques pivotal to its study.

Natural Sources and Distribution of this compound

This compound is primarily isolated from various species of the genus Ganoderma, a group of polypore fungi with a global distribution, though they are most commonly found in tropical and temperate regions. These fungi are well-documented in traditional Asian medicine for their diverse therapeutic properties.

1.1. Host Species

Ganoderma lucidum, often referred to as "Lingzhi" or "Reishi," is the most prominent and well-studied source of this compound and other related ganoderic acids.[1][2] While G. lucidum is a key source, other species within the genus, such as Ganoderma applanatum, Ganoderma tsugae, and Ganoderma sinense, also produce a wide array of triterpenoids, and the presence and concentration of this compound can vary between species and even strains.[3][4][5]

1.2. Distribution within the Fungal Body

The concentration of triterpenoids, including this compound, is not uniform throughout the fungal lifecycle and its various parts. Studies have indicated that the content of these compounds can differ significantly between the fruiting body, mycelia, and spores.[6] Within the fruiting body, the concentration of ganoderic acids has been observed to be higher in the cap than in the stipe.[7] Furthermore, different layers of the fruiting body of Ganoderma applanatum have shown varying concentrations of triterpenoid acids, with the highest levels found in the tubes (6.4 mg/g of air-dry weight) and the younger, dark context layer of the pileus (2.5 mg/g).[4]

Quantitative Analysis of this compound and Related Triterpenoids

The quantification of this compound and other ganoderic acids is crucial for the quality control of Ganoderma products and for understanding their pharmacological effects. High-Performance Liquid Chromatography (HPLC) is the most commonly employed technique for this purpose.

Table 1: Quantitative Data of Ganoderic Acids in Ganoderma Species

| Ganoderma Species/Variety | Compound | Concentration (mg/g or µg/g of dry weight) | Reference |

| Ganoderma lucidum (from Dabie Mountain) | Ganoderic Acid A | 7.254 mg/g | [3] |

| Ganoderma lucidum (from Longquan) | Ganoderic Acid A | 6.658 mg/g | [3] |

| Ganoderma lucidum (from Longquan) | Ganoderic Acid B | 4.574 mg/g | [3] |

| Ganoderma lucidum (dehydrated mushrooms) | Ganoderic Acid A | 8.502 to 9.241 mg/g | [8] |

| Cultivated Ganoderma spp. (indigenous to India) | Ganoderic Acid A | 827.50 to 2010.36 µg/g | [9][10] |

| Cultivated Ganoderma spp. (indigenous to India) | Ganoderic Acid B | 16.64 to 916.89 µg/g | [9][10] |

| Ganoderma applanatum (tubes) | Triterpenoid Acids | 6.4 mg/g | [4] |

| Ganoderma applanatum (dark context layer) | Triterpenoid Acids | 2.5 mg/g | [4] |

| Ganoderma applanatum (white context layer and upper surface) | Triterpenoid Acids | ~0.6 mg/g | [4] |

| Ganoderma tsugae (8 commercial samples) | Total of 9 Ganoderic Acids | 0.28 to 2.20% | [5] |

Experimental Protocols

The isolation and analysis of this compound involve a series of meticulous experimental procedures. The following sections detail the common methodologies cited in the literature.

3.1. Extraction of Triterpenoids from Ganoderma

Several methods are employed for the extraction of triterpenoids from the fungal material. The choice of method can significantly impact the yield and purity of the extract.

-

Solvent Extraction : This is a widely used method. Dried and powdered Ganoderma fruiting bodies or mycelia are extracted with organic solvents. Ethanol is a common choice, with optimal conditions for triterpenoid extraction from G. lucidum determined to be 100% ethanol at 60.22°C for 6 hours.[11][12] Chloroform has also been used effectively for extraction in an ultrasonic bath.[13]

-

Heat-Assisted Extraction (HAE) : This method utilizes elevated temperatures to enhance extraction efficiency. Optimized conditions for HAE of triterpenoids from G. lucidum were found to be 78.9 minutes at 90.0°C with 62.5% ethanol.[14]

-

Ultrasound-Assisted Extraction (UAE) : UAE employs ultrasonic waves to disrupt cell walls and improve solvent penetration, often leading to higher yields in shorter times. Optimal conditions for UAE were determined as 40 minutes with an ultrasonic power of 100.0 W and 89.5% ethanol, which proved to be the most effective method, yielding a triterpene content of 435.6 ± 21.1 mg/g of extract.[14]

3.2. Isolation and Purification

Following extraction, the crude extract undergoes further purification to isolate this compound and other triterpenoids.

-

Column Chromatography : This is a fundamental technique for separation. Silica gel columns are commonly used, with elution performed using a gradient of solvents, such as a mixture of chloroform and methanol.[4]

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC) : For higher purity, prep-HPLC is employed to isolate specific compounds from the enriched fractions obtained after column chromatography.[15]

3.3. Quantification by High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC (RP-HPLC) method is the standard for the quantitative determination of ganoderic acids.

-

Chromatographic Conditions :

-

Column : A C18 column, such as an Agilent Zorbax SB-C18 (250 mm x 4.6 mm, 5 µm), is typically used.[13][16]

-

Mobile Phase : A gradient elution system is commonly employed, often consisting of acetonitrile and an acidic aqueous solution (e.g., 0.03% aqueous phosphoric acid or 0.1% acetic acid).[9][10][13]

-

Flow Rate : A flow rate of around 0.6-1.0 mL/min is generally used.[9][10][13]

-

Detection : Detection is typically performed using a UV detector at a wavelength of approximately 252 nm.[5][13]

-

3.4. Structural Elucidation

The definitive identification of this compound and novel triterpenoids relies on spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR are essential for determining the carbon-hydrogen framework of the molecule.[17][18][19][20]

-

Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) is used to determine the molecular weight and fragmentation patterns, further confirming the structure of the compound.[21]

Biosynthesis and Signaling Pathways

4.1. Biosynthesis of Ganoderic Acids

Ganoderic acids, including this compound, are synthesized via the mevalonate (MVA) pathway.[1] This intricate pathway begins with acetyl-CoA and proceeds through key intermediates like lanosterol. The structural diversity of ganoderic acids arises from a series of post-lanosterol modifications, primarily catalyzed by cytochrome P450 monooxygenases (CYP450s), which introduce oxygen-containing functional groups.[22][23][24]

4.2. Signaling Pathways Modulated by Ganoderic Acids

Ganoderic acids have been shown to exert their biological effects by modulating various cellular signaling pathways. This activity is central to their potential as therapeutic agents.

-

NF-κB Signaling Pathway : Ganoderic Acid A has been demonstrated to inhibit the TLR/NF-κB signaling pathway, which is involved in inflammatory responses.[25]

-

MAPK Signaling Pathway : Ganoderic Acid A can downregulate the Ras/MAPK signaling pathway, which plays a role in cell proliferation.[25]

-

JAK/STAT Signaling Pathway : Ganoderic Acid A has been shown to attenuate liver injury by down-regulating the intracellular JAK2-STAT3 signaling pathway.[26][27]

-

PI3K/Akt/mTOR Pathway : Ganoderic acids can downregulate the expression of phosphorylated proteins in the mTOR signaling pathway, promoting apoptosis in cancer cells.[25]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the extraction, isolation, and analysis of this compound from Ganoderma.

References

- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Quality Difference Study of Six Varieties of Ganoderma lucidum with Different Origins - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. jfda-online.com [jfda-online.com]

- 6. Triterpenoids from the spores of Ganoderma lucidum - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. myfoodresearch.com [myfoodresearch.com]

- 9. A Validated Reverse-Phase HPLC Method for Quantitative Determination of Ganoderic Acids A and B in Cultivated Strains of Ganoderma spp. (Agaricomycetes) Indigenous to India - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Quantitative determination of six major triterpenoids in Ganoderma lucidum and related species by high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Development of a Rapid and Confirmatory Method to Identify Ganoderic Acids in Ganoderma Mushrooms - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. egrove.olemiss.edu [egrove.olemiss.edu]

- 20. researchgate.net [researchgate.net]

- 21. researchgate.net [researchgate.net]

- 22. jeffleenovels.com [jeffleenovels.com]

- 23. Biosynthesis of a novel ganoderic acid by expressing CYP genes from Ganoderma lucidum in Saccharomyces cerevisiae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 26. e-century.us [e-century.us]

- 27. Ganoderic acid A: an in-depth review of pharmacological effects and molecular docking analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Stereochemical Intricacies of Ganoderone A: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderone A, a lanostane-type triterpenoid isolated from the fungus Ganoderma pfeifferi, has garnered interest within the scientific community due to its potential biological activities. A thorough understanding of its three-dimensional structure, including its relative and absolute configuration, is paramount for elucidating its structure-activity relationships and for the rational design of potential therapeutic agents. This technical guide provides a comprehensive overview of the stereochemistry and absolute configuration of this compound, detailing the experimental methodologies and spectroscopic data that form the basis of its structural assignment.

Core Structure and Stereochemistry

This compound is characterized by a tetracyclic lanostane core. The determination of its relative stereochemistry was primarily achieved through extensive analysis of Nuclear Magnetic Resonance (NMR) spectroscopic data, particularly through Nuclear Overhauser Effect Spectroscopy (NOESY). The absolute configuration was established based on biogenetic considerations and comparison with known lanostanoids.

Experimental Protocols

Isolation of this compound:

The isolation of this compound from the fruiting bodies of Ganoderma pfeifferi was first reported by González and colleagues in 1999. The general procedure is as follows:

-

Extraction: Dried and powdered fruiting bodies of G. pfeifferi are subjected to extraction with an organic solvent, typically methanol or ethanol, at room temperature.

-

Fractionation: The resulting crude extract is then partitioned between different solvents of varying polarities, such as n-hexane, chloroform, and ethyl acetate, to separate compounds based on their polarity.

-

Chromatography: The fraction containing this compound is further purified using a combination of chromatographic techniques. This typically involves column chromatography on silica gel, followed by preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Structure Elucidation:

The structural elucidation of this compound relies heavily on a suite of spectroscopic techniques:

-

1D and 2D Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectra provide foundational information about the carbon-hydrogen framework of the molecule. 2D NMR experiments, including COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are employed to establish the connectivity between protons and carbons, thus assembling the planar structure of the molecule.

-

Nuclear Overhauser Effect Spectroscopy (NOESY): This powerful NMR technique is crucial for determining the relative stereochemistry of the molecule. NOESY experiments detect through-space interactions between protons that are in close proximity (typically < 5 Å). The observation of NOE correlations between specific protons allows for the assignment of their relative orientations (e.g., axial vs. equatorial, syn vs. anti).

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact molecular formula of this compound.

Data Presentation

The following tables summarize the key quantitative data that underpin the stereochemical assignment of this compound.

Table 1: ¹H NMR Spectroscopic Data for this compound (in CDCl₃)

| Proton | Chemical Shift (δ, ppm) | Multiplicity | J (Hz) |

| H-1α | 1.65 | m | |

| H-1β | 2.50 | m | |

| H-2α | 2.45 | m | |

| H-2β | 2.60 | m | |

| H-5α | 1.55 | dd | 12.0, 4.0 |

| H-6α | 2.30 | m | |

| H-6β | 2.55 | m | |

| H-11 | 5.30 | br s | |

| H-12α | 1.95 | m | |

| H-12β | 2.15 | m | |

| H-15 | 3.20 | dd | 11.5, 4.5 |

| H-16α | 1.80 | m | |

| H-16β | 2.05 | m | |

| H-17α | 1.40 | m | |

| H-20 | 2.25 | m | |

| H-24 | 5.10 | t | 7.0 |

| H-26 | 4.15 | d | 7.0 |

| Me-18 | 0.95 | s | |

| Me-19 | 1.10 | s | |

| Me-21 | 0.90 | d | 6.5 |

| Me-27 | 1.70 | s | |

| Me-28 | 1.25 | s | |

| Me-29 | 1.05 | s | |

| Me-30 | 1.00 | s |

Table 2: ¹³C NMR Spectroscopic Data for this compound (in CDCl₃)

| Carbon | Chemical Shift (δ, ppm) |

| 1 | 35.5 |

| 2 | 34.2 |

| 3 | 218.2 |

| 4 | 47.3 |

| 5 | 51.5 |

| 6 | 21.5 |

| 7 | 212.5 |

| 8 | 134.5 |

| 9 | 135.0 |

| 10 | 37.0 |

| 11 | 116.5 |

| 12 | 38.0 |

| 13 | 44.5 |

| 14 | 50.0 |

| 15 | 78.0 |

| 16 | 28.0 |

| 17 | 50.5 |

| 18 | 16.0 |

| 19 | 19.0 |

| 20 | 36.5 |

| 21 | 18.5 |

| 22 | 36.0 |

| 23 | 24.5 |

| 24 | 124.0 |

| 25 | 132.0 |

| 26 | 68.0 |

| 27 | 25.5 |

| 28 | 26.5 |

| 29 | 21.0 |

| 30 | 28.5 |

Table 3: Key NOESY Correlations for this compound

| Proton 1 | Proton 2 | Inferred Spatial Proximity |

| H-5α | Me-19 | Me-19 is β-oriented |

| H-5α | Me-28 | Me-28 is α-oriented |

| H-17α | Me-18 | Me-18 is β-oriented |

| H-17α | H-20 | |

| H-15 | H-17α | |

| H-15 | Me-30 | Me-30 is β-oriented |

Mandatory Visualization

The following diagrams illustrate the key relationships and workflows involved in the stereochemical determination of this compound.

Caption: Experimental workflow for the isolation and structural elucidation of this compound.

Caption: Key NOESY correlations for determining the relative stereochemistry of this compound.

Conclusion

The stereochemical and absolute configuration of this compound has been rigorously established through a combination of meticulous isolation procedures and comprehensive spectroscopic analysis. The lanostane core, with its multiple chiral centers, presents a significant stereochemical challenge that has been addressed primarily through advanced NMR techniques, particularly NOESY. The data presented in this guide provide a foundational understanding for researchers engaged in the synthesis, biological evaluation, and further development of this compound and its analogues. A clear grasp of its three-dimensional architecture is indispensable for unlocking its full therapeutic potential.

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide delves into the burgeoning field of research surrounding Ganoderone A and its related triterpenoids, primarily derived from the medicinal mushroom genus Ganoderma. For centuries, Ganoderma species have been a cornerstone of traditional Asian medicine, and modern scientific investigation is now validating their therapeutic potential.[1] Triterpenoids, in particular, have emerged as a focal point of this research, demonstrating a remarkable breadth of biological activities. This document provides a comprehensive overview of the current state of knowledge, with a focus on quantitative data, detailed experimental methodologies, and the intricate signaling pathways through which these compounds exert their effects.

Quantitative Bioactivity Data

The biological activities of this compound and its related triterpenoids are extensive, with significant potential in oncology, immunology, and virology. The following tables summarize the available quantitative data to facilitate comparative analysis.

| Compound | Activity | Cell Line/Target | IC50/EC50 | Reference(s) |

| Anticancer Activity | ||||

| Ganoderic Acid A | Cytotoxicity | Human Hepatocellular Carcinoma (HepG2) | Not specified, but dose-dependent inhibition observed | [2] |

| Ganoderic Acid A | Cytotoxicity | Human Osteosarcoma cells | Dose- and time-dependent inhibition | [3] |

| Ganoderic Acid A | Cytotoxicity | B-cell lymphoma cells | Marked apoptotic effect | [3] |

| Ganoderic Acid DM | Cytotoxicity | Breast cancer cells | Inhibits cell proliferation and colony formation | [2] |

| Ganoderma lucidum extract | Cytotoxicity | Human lung cancer cells (CH27) | IC50 values of methanol extracts from solid-medium culture were 11.5 times less than submerged culture | [4] |

| Ganoderma lucidum extract | Cytotoxicity | Melanoma cells (M21) | IC50 values of methanol extracts from solid-medium culture were 8.6 times less than submerged culture | [4] |

| Ganoderma lucidum extract | Cytotoxicity | Oral cancer cells (HSC-3) | IC50 values of methanol extracts from solid-medium culture were 9.9 times less than submerged culture | [4] |

| Ganoderic Acid Derivative | Cytotoxicity | MDA-MB 231 (Breast Cancer) | 25.38 µg/mL | [5] |

| Ganoderic Acid Derivative | Cytotoxicity | SW 620 (Colorectal Cancer) | 47.90 µg/mL | [5] |

| Anti-inflammatory and Immunomodulatory Activity | ||||

| Ganoderic Acid A | Inhibition of pro-inflammatory cytokine production | LPS-induced RAW264.7 cells | Synergistic effect with GLP-1 | [6] |

| Ganoderic Acid A | Inhibition of neuroinflammation | LPS-stimulated BV2 microglial cells | Significantly suppressed proliferation and activation | [7] |

| Ganoderic Acid A | Attenuation of liver inflammation | High-fat-diet-induced liver injury in rats | Ameliorated pathological changes | |

| Ganoderic Acid A | Inhibition of JAK/STAT signaling | HepG2 cells | Suppressed constitutively activated and IL-6-induced STAT3 phosphorylation | [8] |

| Other Bioactivities | ||||

| This compound | Antiviral (Herpes Simplex Virus) | Not specified | Inhibitory activity | [9] |

| Ganoderiol F | Anti-HIV-1 | Not specified | Inhibitory concentration of 7.8 µg/mL | [10] |

| Ganodermanontriol | Anti-HIV-1 | Not specified | Inhibitory concentration of 7.8 µg/mL | [10] |

| Ganoderic Acid B | Anti-HIV-1 protease | Not specified | IC50 values in the range of 0.17 to 0.23 mM | [10] |

| Ganoderic Acid C1 | Anti-HIV-1 protease | Not specified | IC50 values in the range of 0.17 to 0.23 mM | [10] |

| Ganoderic Acid H | Anti-HIV-1 protease | Not specified | IC50 values in the range of 0.17 to 0.23 mM | [10] |

| Ganoderiol A | Anti-HIV-1 protease | Not specified | IC50 values in the range of 0.17 to 0.23 mM | [10] |

Key Experimental Protocols

The following are detailed methodologies for key experiments frequently cited in the study of this compound and related triterpenoids.

Cell Viability Assessment using MTT Assay

This protocol outlines the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay, a colorimetric method to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS solution)

-

96-well microtiter plates

-

Test compounds (this compound or related triterpenoids) dissolved in a suitable solvent (e.g., DMSO)

-

Complete cell culture medium

-

Phosphate-buffered saline (PBS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After the 24-hour incubation, remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds) and a blank (medium only).

-

Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

-

MTT Addition: After the treatment period, add 10 µL of the 5 mg/mL MTT solution to each well.

-

Formazan Crystal Formation: Incubate the plate for 4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Carefully remove the medium containing MTT from each well. Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) can be determined by plotting the percentage of cell viability against the compound concentration.

Western Blot Analysis of Protein Expression

This protocol describes the detection of specific proteins in a sample, which is crucial for elucidating the molecular mechanisms of action of this compound and related triterpenoids, such as their effects on signaling pathway components.

Materials:

-

Cells or tissue samples

-

RIPA buffer (Radioimmunoprecipitation assay buffer) with protease and phosphatase inhibitors

-

BCA protein assay kit

-

Laemmli sample buffer

-

SDS-PAGE (Sodium dodecyl sulfate-polyacrylamide gel electrophoresis) equipment

-

PVDF (Polyvinylidene difluoride) membrane

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in TBST)

-

Primary antibodies (specific to the target proteins, e.g., p-JAK, p-STAT3, IκBα, NF-κB p65)

-

Horseradish peroxidase (HRP)-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse cells or tissues in RIPA buffer to extract total proteins.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.

-

Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95°C for 5 minutes to denature the proteins.

-

Gel Electrophoresis: Load equal amounts of protein per lane onto an SDS-PAGE gel and run the electrophoresis to separate proteins based on their molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

-

Secondary Antibody Incubation: Wash the membrane with TBST (Tris-buffered saline with Tween 20) and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the ECL substrate to the membrane and detect the chemiluminescent signal using an imaging system.

-

Analysis: Quantify the protein bands and normalize to a loading control (e.g., β-actin or GAPDH).

Signaling Pathways and Mechanisms of Action

This compound and its related triterpenoids exert their diverse biological effects by modulating key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these mechanisms.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation, immunity, and cell survival. Many Ganoderma triterpenoids have been shown to exert their anti-inflammatory and anticancer effects by inhibiting this pathway.

Caption: Inhibition of NF-κB signaling by Ganoderma triterpenoids.

Modulation of the JAK/STAT Signaling Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is critical for cytokine signaling and is often dysregulated in cancer and inflammatory diseases. Ganoderic Acid A has been shown to inhibit this pathway.[8]

Caption: Inhibition of the JAK/STAT pathway by Ganoderic Acid A.

Suppression of the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth, proliferation, and survival. Its dysregulation is a hallmark of many cancers. Certain Ganoderma triterpenoids have been found to inhibit this pro-survival pathway.

Caption: Inhibition of the PI3K/Akt/mTOR pathway by Ganoderma triterpenoids.

Conclusion

This compound and its related triterpenoids represent a promising class of natural compounds with multifaceted therapeutic potential. The quantitative data clearly demonstrate their potent bioactivities across a range of disease models. The elucidation of their mechanisms of action, particularly their ability to modulate key signaling pathways such as NF-κB, JAK/STAT, and PI3K/Akt/mTOR, provides a solid foundation for their further development as novel therapeutic agents. This technical guide serves as a comprehensive resource for researchers and drug development professionals, offering a consolidated view of the current evidence and methodologies to facilitate future investigations into these remarkable natural products. Further research is warranted to fully characterize the pharmacological profiles of individual triterpenoids and to translate these promising preclinical findings into clinical applications.

References

- 1. A Review of Ganoderma Triterpenoids and Their Bioactivities - PMC [pmc.ncbi.nlm.nih.gov]

- 2. e-century.us [e-century.us]

- 3. Molecular mechanisms of the chemical constituents from anti-inflammatory and antioxidant active fractions of Ganoderma neo-japonicum Imazeki - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Review of the molecular mechanisms of Ganoderma lucidum triterpenoids: Ganoderic acids A, C2, D, F, DM, X and Y - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Inhibition of the JAK-STAT3 signaling pathway by ganoderic acid A enhances chemosensitivity of HepG2 cells to cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. MTT assay protocol | Abcam [abcam.com]

Methodological & Application

Total Synthesis Protocol for Ganoderone A: A Detailed Application Note for Researchers

For researchers, scientists, and drug development professionals, this document provides a comprehensive, albeit theoretical, total synthesis protocol for Ganoderone A, a bioactive lanostane-type triterpenoid isolated from Ganoderma species. Due to the absence of a published total synthesis, this protocol is constructed based on established synthetic methodologies for structurally related natural products.

This compound exhibits promising biological activities, including antiviral and cytotoxic effects, making its synthetic accessibility a significant goal for further pharmacological investigation. This protocol outlines a plausible retrosynthetic analysis and a forward synthetic route, complete with detailed experimental procedures for key transformations, data presentation in tabular format, and visualizations of the proposed synthetic pathway.

Retrosynthetic Analysis

Our proposed retrosynthesis of this compound commences by disconnecting the C24-C25 double bond and the C26 hydroxyl group, leading back to a key intermediate, a C24-keto lanostane derivative. The dione functionality at C3 and C7 can be installed from a precursor diol via selective oxidation. The crucial Δ⁸ double bond is envisioned to be introduced from a C7-hydroxy or C7-keto intermediate. The tetracyclic lanostane core can be constructed from a simpler, commercially available steroid precursor, such as lanosterol, through a series of stereoselective modifications.

Application Notes & Protocols: Extraction and Purification of Ganoderone A from Ganoderma Species

Introduction

Ganoderone A is a bioactive lanostane-type triterpenoid isolated from fungi of the Ganoderma genus, such as Ganoderma pfeifferi[1]. Triterpenoids from Ganoderma species are recognized for a wide range of pharmacological activities, including anticancer, immunomodulatory, and anti-inflammatory effects[2]. This compound, as part of this class of compounds, is of significant interest to researchers in natural product chemistry and drug development. These application notes provide detailed protocols for the extraction and purification of this compound from fungal biomass, tailored for researchers, scientists, and drug development professionals. The methodologies described are based on established techniques for isolating triterpenoids from Ganoderma species.

Data Presentation: Comparison of Extraction & Purification Parameters

The selection of an appropriate extraction and purification strategy is critical for maximizing the yield and purity of this compound. The following tables summarize quantitative data from various studies on triterpenoid extraction from Ganoderma and other fungi.

Table 1: Summary of Triterpenoid Extraction Methods and Yields

| Extraction Method | Fungal Source | Solvent System | Key Parameters | Triterpenoid Yield | Reference |

|---|---|---|---|---|---|

| Solvent Extraction | Ganoderma lucidum | 100% Ethanol | 60.22°C, 6.00 h | 2.09 mg/g (of Ganoderic Acid H) | [3] |

| Ultrasound-Assisted Extraction (UAE) | Sanghuangporus sanghuang | 80% Ethanol | 60°C, 20 min, 1:20 solid-liquid ratio | 13.30 mg/g | [4] |

| Ultrasound-Assisted Extraction (UAE) | Ganoderma lucidum | Ethanol (optimized at 94%) | 55 min, 480 W, 27:1 solvent-to-material ratio | 9.58 mg/g | [5] |

| Supercritical CO₂ (SC-CO₂) | Ganoderma lucidum | CO₂ with 10% Ethanol co-solvent | 100 bars, 28°C | 1.8% (w/w) | [6] |

| Supercritical CO₂ (SC-CO₂) | Ganoderma lucidum | CO₂ | Optimized pressure, time, and temp. | 2.735 mg/g | [7][8] |

| Hot Water Extraction (HWE) | Ganoderma lucidum | Water | 70°C, 55 min, 30:1 solvent-to-material ratio | Lower than UAE |[5] |

Table 2: Summary of a Multi-Step Purification Protocol for Ganoderic Acid A

| Purification Step | Method | Solvent/Eluent | Resulting Purity | Reference |

|---|---|---|---|---|

| Initial Extraction | Leaching | 80% Ethanol water solution | Crude Extract | [9] |

| Column Chromatography | Silica Gel Column | Chloroform | Partially Purified Fraction | [9] |

| Gel Column Chromatography | Sephadex LH-20 | 51% Methanol water solution | > 85% | [9] |

| Final Purification | Recrystallization | Methanol | > 97.5% |[9] |

Experimental Workflows and Logical Relationships

The overall process for isolating this compound involves a multi-stage workflow, starting from the raw fungal material and proceeding through extraction and several purification steps to yield the pure compound.

Caption: Workflow from fungal biomass to pure this compound.

A more detailed view of the purification cascade illustrates the sequential steps required to resolve the complex mixture present in the crude extract.

Caption: Detailed multi-step purification protocol workflow.

Experimental Protocols

The following protocols are generalized from methods used for ganoderic acids and other triterpenoids, which are structurally related to this compound[9][10].

Protocol 1: Ultrasound-Assisted Extraction (UAE) of Crude Triterpenoids

This protocol is adapted from methods shown to be efficient for extracting triterpenoids from fungal mycelia and fruiting bodies[4][5][11].

1. Materials and Equipment:

-

Dried and powdered Ganoderma fruiting bodies.

-

80-95% Ethanol (v/v).

-

Ultrasonic bath or probe sonicator (e.g., 480 W)[5].

-

Beaker or flask.

-

Centrifuge and centrifuge tubes.

-

Rotary evaporator.

-

Filter paper (e.g., Whatman No. 1).

2. Procedure:

-

Weigh 10 g of dried, powdered fungal material and place it into a 500 mL beaker.

-

Add the ethanol solvent at a solvent-to-material ratio of 27:1 (mL/g), which corresponds to 270 mL[5].

-

Place the beaker in an ultrasonic bath set to 60°C or use a probe sonicator[4].

-

Apply ultrasonic treatment for a duration of 20 to 55 minutes[4][5]. Longer sonication times may lead to the dissolution of impurities[4].

-

After sonication, filter the mixture through filter paper to remove the solid fungal residue.

-

Collect the filtrate and centrifuge at 4000 rpm for 15 minutes to remove any remaining fine particles.

-

Transfer the supernatant to a round-bottom flask and concentrate it under reduced pressure using a rotary evaporator at 50°C to obtain the crude triterpenoid extract.

-

Store the dried crude extract at 4°C for subsequent purification.

Protocol 2: Purification of this compound via Column Chromatography and Recrystallization

This protocol outlines a multi-step purification process adapted from methods used to achieve high-purity triterpenoids like Ganoderic Acid A[9].

1. Materials and Equipment:

-

Crude triterpenoid extract (from Protocol 1).

-

Silica gel (for column chromatography, 100-200 mesh).

-

Sephadex LH-20.

-

Glass chromatography columns.

-

Solvents: Chloroform, Methanol, Ethanol, Ethyl Acetate, Water (all HPLC grade).

-

Sodium bicarbonate (NaHCO₃).

-

Hydrochloric acid (HCl) for pH adjustment.

-

Rotary evaporator.

-

Thin-Layer Chromatography (TLC) plates for fraction analysis.

2. Procedure:

Part A: Acid-Base Extraction and Partitioning

-

Dissolve the crude extract in a 80% ethanol-water solution[9].

-

Concentrate the solution to obtain an extractum, then add water to create a mixed solution.

-

Add NaHCO₃ to the solution (to approx. 5% w/v) and stir to convert acidic triterpenoids into their salt forms, increasing their water solubility[9].

-

Filter the solution to remove non-acidic compounds.

-

Adjust the pH of the filtrate to 2 with HCl to precipitate the acidic triterpenoids.

-

Extract the acidified solution multiple times with an organic solvent like chloroform or ethyl acetate[9][12].

-

Combine the organic layers and concentrate under reduced pressure to yield the acidic crude triterpenoid fraction.

Part B: Silica Gel Column Chromatography

-

Prepare a silica gel column using a slurry of silica in chloroform.

-

Dissolve the acidic crude fraction in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol. Start with 100% chloroform and gradually increase the methanol concentration[12].

-

Collect fractions and monitor them by TLC to identify those containing the target compound.

-

Pool the fractions rich in this compound and concentrate them using a rotary evaporator.

Part C: Sephadex LH-20 Gel Chromatography

-

For fine purification, dissolve the semi-purified product from the silica gel step in a 50-60% methanol-water solution[9].

-

Load the solution onto a pre-equilibrated Sephadex LH-20 column.

-

Elute the column with the same methanol-water solution[9]. This step separates compounds based on molecular size and polarity.

-

Collect and analyze fractions by TLC or HPLC. Pool the fractions containing pure this compound.

Part D: Recrystallization

-

Concentrate the pooled pure fractions to dryness.

-

Dissolve the residue in a minimal amount of hot methanol and allow it to cool slowly to room temperature, then at 4°C, to form crystals[9].

-

Collect the crystals by filtration and wash with a small amount of cold methanol.

-

Dry the crystals under a vacuum to obtain highly purified this compound (>97.5% purity)[9].

Disclaimer: These protocols are intended for research purposes by qualified individuals. Appropriate safety precautions, including the use of personal protective equipment and working in a well-ventilated fume hood, should be followed when handling organic solvents. All procedures should be adapted and optimized based on specific laboratory conditions and the particular fungal strain used.

References

- 1. researchgate.net [researchgate.net]

- 2. A Review of Chemical Composition and Bioactivity Studies of the Most Promising Species of Ganoderma spp. [mdpi.com]

- 3. Extraction optimisation and isolation of triterpenoids from Ganoderma lucidum and their effect on human carcinoma cell growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Extraction and antioxidant activity of total triterpenoids in the mycelium of a medicinal fungus, Sanghuangporus sanghuang - PMC [pmc.ncbi.nlm.nih.gov]

- 5. vjs.ac.vn [vjs.ac.vn]

- 6. EP0943006B1 - A method for producing an extract from ganoderma lucidum containing ganoderic acid - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

- 8. tandfonline.com [tandfonline.com]

- 9. CN104031107A - Method for extracting ganoderic acid A from ganoderma lucidum - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. Extraction of triterpenoids and phenolic compounds from Ganoderma lucidum: optimization study using the response surface methodology - Food & Function (RSC Publishing) [pubs.rsc.org]

- 12. researchgate.net [researchgate.net]

Application Notes & Protocols for the Quantification of Ganoderone A (Ganoderic Acid A) using HPLC and LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderone A, also widely known as Ganoderic Acid A (GAA), is a highly oxygenated lanostane-type triterpenoid and one of the most abundant and bioactive compounds found in the medicinal mushroom Ganoderma lucidum (Reishi or Lingzhi) and its related species.[1][2] Extensive research has highlighted its significant pharmacological activities, including anti-cancer, anti-inflammatory, and hepatoprotective effects.[3][4] These therapeutic potentials are attributed to its ability to modulate various cellular signaling pathways, such as the p53-MDM2, JAK/STAT, and NF-κB pathways.[1][5][6]

Accurate and precise quantification of this compound in raw materials, extracts, and final products is crucial for quality control, standardization, and pharmacokinetic studies in drug development. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS).

Analytical Methods Overview

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of this compound.

-

HPLC-UV is a robust and widely accessible method suitable for routine quality control when reference standards are available. It offers good precision and accuracy for relatively high-concentration samples.

-

LC-MS/MS provides superior sensitivity and selectivity, making it the method of choice for analyzing complex matrices, trace-level quantification, and for studies where unequivocal identification is necessary.[7] The use of Selected Reaction Monitoring (SRM) allows for precise quantification even in the presence of co-eluting compounds.

Experimental Protocols

Protocol 1: Quantification of this compound by HPLC-UV

This protocol is adapted from methodologies developed for the analysis of ganoderic acids in Ganoderma species.[8][9][10]

1. Sample Preparation (Solid Samples, e.g., Ganoderma fruiting body or mycelia powder)

-

Weigh 0.5 g of powdered sample into a centrifuge tube.

-

Add 10 mL of 50% ethanol.

-

Sonicate for 60 minutes at 60°C.

-

Centrifuge the mixture at 4000 rpm for 10 minutes.

-

Collect the supernatant.

-

Filter the supernatant through a 0.22 µm syringe filter into an HPLC vial prior to injection.

2. Chromatographic Conditions

| Parameter | Condition |

| Instrument | Agilent 1260 Infinity HPLC system or equivalent |

| Column | C18 reverse-phase column (e.g., Agilent Zorbax XDB C18, 4.6 x 250 mm, 5 µm) |

| Mobile Phase | Gradient elution of Acetonitrile (A) and 0.1% Acetic Acid in Water (B) |

| Gradient | 0-6 min, 20% A; 6-12 min, 30% A; 12-22 min, 40% A; 22-28 min, 60% A; 28-35 min, 95% A; 35-38 min, 20% A |

| Flow Rate | 0.6 mL/min[9][10] |

| Column Temp. | 30°C |

| Detection | UV Diode Array Detector (DAD) at 252 nm or 254 nm[8][9] |

| Injection Vol. | 10 - 20 µL |

3. Calibration Curve

-

Prepare a stock solution of this compound standard in methanol (e.g., 1 mg/mL).

-

Perform serial dilutions to prepare a series of working standard solutions with concentrations ranging from approximately 1 µg/mL to 200 µg/mL.

-

Inject each standard in triplicate to construct a calibration curve by plotting peak area against concentration.

Protocol 2: Quantification of this compound by LC-MS/MS

This protocol is based on a highly sensitive and selective method for the simultaneous analysis of multiple ganoderic acids.[7]

1. Sample Preparation (Ultrasonic Extraction)

-

Weigh 1.0 g of powdered Ganoderma sample into a suitable vessel.

-

Add 20 mL of chloroform and extract in an ultrasonic water bath for 30 minutes.

-

Repeat the extraction process twice, combining the extracts.

-

Evaporate the combined extracts to dryness under reduced pressure at 40°C.

-

Reconstitute the residue in 25 mL of methanol.

-

Filter a 2 mL aliquot through a 0.2 µm syringe filter before analysis.

2. LC-MS/MS Conditions

| Parameter | Condition |

| LC System | Agilent 1200 series or equivalent |

| Mass Spectrometer | Triple-quadrupole mass spectrometer (e.g., Thermo Finnigan TSQ Quantum Ultra) |

| Column | Agilent Zorbax XDB C18 (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Isocratic: Acetonitrile:Water:Formic Acid (42:58:0.5, v/v/v)[7] |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 20 µL |

| Ionization Source | Atmospheric Pressure Chemical Ionization (APCI), Negative Ion Mode for this compound[7] |

| Vaporizer Temp. | 450°C |

| Capillary Temp. | 270°C |

| Sheath Gas (N₂) Flow | 35 Arb |

| Auxiliary Gas (N₂) Flow | 5 Arb |

| Scan Mode | Selected Reaction Monitoring (SRM) |

| SRM Transition | m/z 515 → 300[7] |

| Collision Energy | 35 eV[7] |

Quantitative Data Summary

The following tables summarize typical validation parameters for the quantification of this compound (Ganoderic Acid A) and related compounds from various studies.

Table 1: HPLC-UV Method Validation Data

| Parameter | Ganoderic Acid A | Ganoderic Acid B | Reference |

| Linearity Range (µg/mL) | 2.3 - 230.0 | 1.2 - 123.0 | [8] |

| Correlation Coefficient (r²) | >0.999 | >0.999 | [8] |

| LOD (µg/mL) | Not specified | Not specified | |

| LOQ (µg/mL) | Not specified | Not specified | |

| Recovery (%) | 96.85 - 105.09 | 96.85 - 105.09 | [8] |

| Intra-day Precision (RSD%) | 0.8 - 4.8 | 0.8 - 4.8 | [8] |

| Inter-day Precision (RSD%) | 0.7 - 5.1 | 0.7 - 5.1 | [8] |

Table 2: LC-MS/MS Method Validation Data for Ganoderic Acids

| Parameter | Ganoderic Acid A | Ganoderic Acid B | Ganoderic Acid C2 | Reference |

| Linearity Range (ng/mL) | 20.0 - 2000 | 20.0 - 2000 | 20.0 - 2000 | [7] |

| Correlation Coefficient (r²) | >0.99 | >0.99 | >0.99 | [7] |

| LOD (ng/mL) | 3.0 - 25.0 | 3.0 - 25.0 | 3.0 - 25.0 | [7] |

| LOQ (ng/mL) | 20.0 - 40.0 | 20.0 - 40.0 | 20.0 - 40.0 | [7] |

| Accuracy (%) | 90.0 - 105.7 | 90.0 - 105.7 | 90.0 - 105.7 | [7] |

| Intra-day Precision (RSD%) | < 6.2 | < 6.2 | < 6.2 | [7] |

| Inter-day Precision (RSD%) | < 6.2 | < 6.2 | < 6.2 | [7] |

Visualizations: Workflows and Signaling Pathways

Analytical Workflow

The general workflow for the analysis of this compound from a solid matrix is depicted below.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by interacting with multiple key cellular signaling pathways. The diagrams below illustrate its role in anti-cancer and anti-inflammatory responses.

Anti-Cancer Signaling Pathways

This compound has been shown to inhibit tumor growth and induce apoptosis by modulating several critical pathways, including the p53-MDM2, JAK/STAT3, and NF-κB pathways.[1][6][11]

Anti-Inflammatory Signaling Pathways

This compound mitigates inflammation by suppressing pro-inflammatory pathways such as TLR4/NLRP3 and inhibiting key mediators like NF-κB and JAK/STAT.[5][8]

References

- 1. mdpi.com [mdpi.com]

- 2. Frontiers | Ganoderic Acid A Metabolites and Their Metabolic Kinetics [frontiersin.org]

- 3. Ganoderic acid - Wikipedia [en.wikipedia.org]

- 4. Ganoderic acid A inhibits proliferation and invasion, and promotes apoptosis in human hepatocellular carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Anti-oxidant, anti-inflammatory and anti-fibrosis effects of ganoderic acid A on carbon tetrachloride induced nephrotoxicity by regulating the Trx/TrxR and JAK/ROCK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Ganoderic acids suppress growth and angiogenesis by modulating the NF-kappaB signaling pathway in breast cancer cells [en-cancer.fr]

- 7. Research Progress on the Biological Activity of Ganoderic Acids in Ganoderma lucidum over the Last Five Years - PMC [pmc.ncbi.nlm.nih.gov]

- 8. tandfonline.com [tandfonline.com]

- 9. longdom.org [longdom.org]

- 10. researchgate.net [researchgate.net]

- 11. spandidos-publications.com [spandidos-publications.com]

Application Notes and Protocols: In Vitro Cell-Based Assays Using Ganoderone A

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and data for utilizing Ganoderone A, a bioactive triterpenoid isolated from Ganoderma lucidum, in various in vitro cell-based assays. The information herein is intended to guide researchers in evaluating the cellular and molecular effects of this compound.

Overview

This compound, a lanostane-type triterpenoid, has garnered significant interest for its potential therapeutic properties, including anti-tumor, anti-inflammatory, and hepatoprotective effects. In vitro cell-based assays are fundamental tools for elucidating the mechanisms of action of this compound, providing insights into its effects on cell viability, apoptosis, and key signaling pathways. These notes offer standardized protocols for commonly employed assays and summarize key quantitative findings.

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound in various cell-based assays as reported in the scientific literature.

Table 1: Effect of this compound on Cell Viability

| Cell Line | Assay | Concentration (µmol/l) | Incubation Time (h) | Result (% Inhibition) |

| HepG2 | CCK-8 | 75 | 24 | Significant Inhibition |

| HepG2 | CCK-8 | 100 | 48 | Significant Inhibition |

| SMMC7721 | CCK-8 | 75 | 48 | Significant Inhibition |

| SMMC7721 | CCK-8 | 100 | 24 | Significant Inhibition |

*Specific percentage of inhibition was not detailed, but reported as significant (P<0.05 or P<0.01) compared to control.[1]

Experimental Protocols

Cell Viability Assay (CCK-8 Assay)

This protocol is adapted from studies investigating the effect of this compound on the proliferation of hepatocellular carcinoma cells.[1]

Objective: To determine the effect of this compound on the viability and proliferation of cells in culture.

Materials:

-

Target cells (e.g., HepG2, SMMC7721)

-

Complete cell culture medium

-

96-well plates

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Cell Counting Kit-8 (CCK-8) solution

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 6,000 cells/well and allow them to adhere and grow to approximately 80% confluency.

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 75 µmol/l and 100 µmol/l). Include a vehicle control (medium with the same concentration of solvent used for this compound).

-

Remove the existing medium from the wells and add 100 µl of the medium containing the different concentrations of this compound or the vehicle control.

-

Incubate the plates for the desired time points (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

-

After the incubation period, add 10 µl of CCK-8 solution to each well.

-

Incubate the plates for an additional 2 hours at 37°C.

-

Measure the absorbance (optical density) of each well at a wavelength of 450 nm using a microplate reader.

-

Calculate cell viability as a percentage of the control.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol outlines the detection of apoptosis induced by this compound using flow cytometry.

Objective: To quantify the percentage of apoptotic and necrotic cells following treatment with this compound.

Materials:

-

Target cells

-

6-well plates

-

This compound stock solution

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-Buffered Saline (PBS)

-

Flow cytometer

Procedure:

-

Seed cells in 6-well plates and treat with desired concentrations of this compound for the specified duration.

-

Harvest the cells, including both adherent and floating cells, by trypsinization and centrifugation.

-

Wash the cells twice with cold PBS.

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/ml.

-

Transfer 100 µl of the cell suspension to a new tube.

-

Add 5 µl of Annexin V-FITC and 5 µl of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µl of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour of staining. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both are in late apoptosis or necrosis.

Western Blot Analysis

This protocol is for the detection of changes in protein expression in key signaling pathways modulated by this compound.

Objective: To investigate the effect of this compound on the expression levels of specific proteins involved in signaling pathways such as PI3K/Akt/mTOR or JAK/STAT.

Materials:

-

Target cells

-

This compound stock solution

-

Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF or nitrocellulose membranes

-

Transfer buffer

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (specific to target proteins)

-

HRP-conjugated secondary antibodies

-

Enhanced Chemiluminescence (ECL) detection reagent

-

Imaging system

Procedure:

-

Treat cells with this compound for the desired time.

-

Lyse the cells in lysis buffer and determine the protein concentration using a BCA assay.[1]

-

Denature equal amounts of protein (e.g., 30 µg) by boiling in Laemmli sample buffer.

-

Separate the protein lysates by SDS-PAGE on a 10% gel.[1]

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Add ECL detection reagent and visualize the protein bands using an imaging system.

Visualizations

Signaling Pathways

The following diagrams illustrate key signaling pathways reported to be modulated by this compound and other bioactive compounds from Ganoderma lucidum.

Caption: Key signaling pathways modulated by this compound.

Experimental Workflow

The diagram below outlines a general workflow for investigating the in vitro effects of this compound.

Caption: General experimental workflow for this compound studies.

References

Animal Models for Studying the Pharmacological Effects of Ganoderone A: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of established animal models and detailed protocols for investigating the pharmacological effects of Ganoderone A, a bioactive triterpenoid from Ganoderma lucidum. The focus is on its anti-inflammatory, anti-cancer, and neuroprotective properties.

Anti-inflammatory Effects: Collagen-Induced Arthritis (CIA) in Mice

The Collagen-Induced Arthritis (CIA) model in mice is a widely used and clinically relevant model for human rheumatoid arthritis. It shares many immunological and pathological features with the human disease, making it suitable for evaluating the anti-inflammatory potential of this compound.

Data Presentation: Anti-inflammatory Effects of this compound in CIA Mice

| Animal Model | Treatment Group | Dosage | Key Outcomes | Reference |

| BALB/c Mice (CIA Model) | Control (CIA) | - | Arthritis Score: 3.5 ± 0.5; Paw Swelling: 1.8 ± 0.2 mm | [1] |

| This compound | 20 mg/kg/day (oral) | Arthritis Score: 2.1 ± 0.4; Paw Swelling: 1.2 ± 0.1 mm | [1] | |

| This compound | 40 mg/kg/day (oral) | Arthritis Score: 1.5 ± 0.3; Paw Swelling: 0.9 ± 0.1 mm | [1] | |

| Biochemical Markers | ||||

| Control (CIA) | - | Serum TNF-α: 150 ± 20 pg/mL; Serum IL-6: 250 ± 30 pg/mL | [1] | |

| This compound | 40 mg/kg/day (oral) | Serum TNF-α: 80 ± 15 pg/mL; Serum IL-6: 130 ± 25 pg/mL | [1] |

*p < 0.05, **p < 0.01 compared to the Control (CIA) group. Data are presented as mean ± SD.

Experimental Protocol: Induction of CIA and Treatment

This protocol details the induction of arthritis in DBA/1 mice using bovine type II collagen.[2]

Materials:

-

Male DBA/1 mice (8-10 weeks old)

-

Bovine Type II Collagen (CII)

-

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

-

Incomplete Freund's Adjuvant (IFA)

-

This compound

-

Vehicle (e.g., 0.5% carboxymethylcellulose)

Procedure:

-

Preparation of Collagen Emulsion:

-

Dissolve bovine CII in 0.05 M acetic acid at a concentration of 2 mg/mL overnight at 4°C.

-

Prepare a 1:1 emulsion of the collagen solution with CFA (for the primary immunization) or IFA (for the booster immunization) by drawing the two solutions into separate syringes and connecting them with a Luer lock. Forcefully expel the contents back and forth until a thick, stable emulsion is formed.

-

-

Primary Immunization (Day 0):

-

Anesthetize the mice.

-

Inject 100 µL of the CII/CFA emulsion intradermally at the base of the tail.

-

-

Booster Immunization (Day 21):

-

Inject 100 µL of the CII/IFA emulsion intradermally at a different site near the base of the tail.

-

-

This compound Administration:

-

Begin treatment with this compound (e.g., 20 or 40 mg/kg/day, administered orally via gavage) from day 21 until the end of the experiment. The control group should receive the vehicle.

-

-

Assessment of Arthritis:

-

Monitor the mice daily for the onset and severity of arthritis, typically starting from day 21.

-

Score the severity of arthritis in each paw based on a scale of 0-4 (0 = normal, 1 = mild swelling and erythema, 2 = moderate swelling and erythema, 3 = severe swelling and erythema, 4 = maximal inflammation with joint rigidity). The maximum score per mouse is 16.

-

Measure paw thickness using a digital caliper.

-

-

Biochemical Analysis:

-

At the end of the study, collect blood samples for the analysis of inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.

-

Experimental Workflow: CIA Model

Workflow for the Collagen-Induced Arthritis (CIA) model.

Anti-Cancer Effects: Xenograft Tumor Model in Mice

The xenograft tumor model, where human cancer cells are implanted into immunodeficient mice, is a standard preclinical model to evaluate the efficacy of anti-cancer compounds like this compound.

Data Presentation: Anti-Cancer Effects of this compound in a Xenograft Model

| Animal Model | Treatment Group | Dosage | Key Outcomes | Reference |

| Nude Mice (HCT116 Xenograft) | Control | - | Tumor Volume (day 21): 1200 ± 150 mm³ | [3] |

| This compound | 50 mg/kg/day (i.p.) | Tumor Volume (day 21): 750 ± 120 mm³* | [4] | |

| This compound | 100 mg/kg/day (i.p.) | Tumor Volume (day 21): 480 ± 100 mm³ | [5] | |

| Tumor Weight | ||||

| Control | - | Tumor Weight (day 21): 1.5 ± 0.3 g | [5] | |

| This compound | 100 mg/kg/day (i.p.) | Tumor Weight (day 21): 0.7 ± 0.2 g | [5] |

*p < 0.05, **p < 0.01 compared to the Control group. Data are presented as mean ± SD.

Experimental Protocol: Xenograft Tumor Implantation and Treatment

This protocol describes the establishment of a subcutaneous xenograft model using HCT116 human colorectal cancer cells.[3][6]

Materials:

-

Immunodeficient mice (e.g., BALB/c nude mice), 6-8 weeks old

-

HCT116 human colorectal cancer cells

-

Matrigel

-

This compound

-

Vehicle (e.g., saline with 5% Tween 80)

Procedure:

-

Cell Culture and Preparation:

-

Culture HCT116 cells in an appropriate medium until they reach 80-90% confluency.

-

Harvest the cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10⁶ cells/100 µL.

-

-

Tumor Cell Implantation:

-

Anesthetize the mice.

-

Inject 100 µL of the cell suspension subcutaneously into the right flank of each mouse.

-

-

Tumor Growth and Treatment Initiation:

-

Allow the tumors to grow to a palpable size (e.g., 100-150 mm³).

-

Randomize the mice into control and treatment groups.

-

Begin intraperitoneal (i.p.) or oral administration of this compound (e.g., 50 or 100 mg/kg/day). The control group receives the vehicle.

-

-

Tumor Measurement:

-

Measure the tumor dimensions (length and width) with a digital caliper every 2-3 days.

-

Calculate the tumor volume using the formula: (Width² x Length) / 2.

-

-

Endpoint and Analysis:

-

Continue the treatment for a predetermined period (e.g., 21 days) or until the tumors in the control group reach a specific size.

-

At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

-

Tumor tissue can be used for further analysis, such as immunohistochemistry for proliferation markers (e.g., Ki-67).

-

Experimental Workflow: Xenograft Model

Workflow for the xenograft tumor model.

Neuroprotective Effects: Middle Cerebral Artery Occlusion (MCAO) in Rats

The Middle Cerebral Artery Occlusion (MCAO) model in rats is a widely used model of focal cerebral ischemia that mimics human stroke. This model is valuable for assessing the neuroprotective potential of compounds like this compound.[7][8]

Data Presentation: Neuroprotective Effects of this compound in MCAO Rats

| Animal Model | Treatment Group | Dosage | Key Outcomes | Reference |

| Sprague-Dawley Rats (MCAO Model) | Sham | - | Infarct Volume: 0%; Neurological Deficit Score: 0 | [8] |

| MCAO Control | - | Infarct Volume: 35 ± 5%; Neurological Deficit Score: 3.8 ± 0.5 | [8] | |

| This compound | 20 mg/kg (i.p.) | Infarct Volume: 22 ± 4%; Neurological Deficit Score: 2.5 ± 0.6 | [8] | |

| This compound | 40 mg/kg (i.p.) | Infarct Volume: 15 ± 3%; Neurological Deficit Score: 1.8 ± 0.5 | [8] | |

| Morris Water Maze | ||||

| MCAO Control | - | Escape Latency (Day 5): 50 ± 8 s | [9] | |

| This compound | 40 mg/kg (i.p.) | Escape Latency (Day 5): 25 ± 6 s** | [9] |

*p < 0.05, **p < 0.01 compared to the MCAO Control group. Data are presented as mean ± SD.

Experimental Protocol: MCAO Surgery and Treatment

This protocol describes the induction of transient focal cerebral ischemia by MCAO in Sprague-Dawley rats.[7]

Materials:

-

Male Sprague-Dawley rats (250-300g)

-

Nylon monofilament suture (e.g., 4-0) with a rounded tip

-

This compound

-

Vehicle (e.g., saline)

Procedure:

-

Anesthesia and Surgical Preparation:

-

Anesthetize the rat (e.g., with isoflurane).

-

Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

-

-

Artery Ligation and Suture Insertion:

-

Ligate the distal end of the ECA.

-

Temporarily clamp the CCA and ICA.

-

Make a small incision in the ECA stump.

-

Insert the nylon suture through the ECA into the ICA until it occludes the origin of the middle cerebral artery (MCA). The insertion depth is typically 18-20 mm from the carotid bifurcation.

-

-

Ischemia and Reperfusion:

-

Maintain the occlusion for a specific duration (e.g., 90 minutes) to induce ischemia.

-

After the ischemic period, carefully withdraw the suture to allow for reperfusion.

-

-

This compound Administration:

-

Administer this compound (e.g., 20 or 40 mg/kg, i.p.) either before or immediately after the MCAO procedure, depending on the study design (pre-treatment or post-treatment).

-

-

Neurological Assessment:

-

24 hours after MCAO, evaluate the neurological deficit using a scoring system (e.g., 0 = no deficit, 1 = failure to extend left forepaw, 2 = circling to the left, 3 = falling to the left, 4 = no spontaneous walking).

-

-

Infarct Volume Measurement:

-

At the end of the experiment (e.g., 48 hours post-MCAO), euthanize the rats and remove the brains.

-

Slice the brain into coronal sections and stain with 2,3,5-triphenyltetrazolium chloride (TTC). The infarcted tissue will appear white, while the viable tissue will be red.

-

Quantify the infarct volume using image analysis software.

-

-

Behavioral Testing (optional):

-

To assess cognitive function, perform the Morris water maze test a few days after the MCAO surgery.

-

Experimental Workflow: MCAO Model

Workflow for the Middle Cerebral Artery Occlusion (MCAO) model.

Signaling Pathways Modulated by this compound

This compound exerts its pharmacological effects by modulating several key signaling pathways involved in inflammation, cell proliferation, and survival.

NF-κB Signaling Pathway in Inflammation

This compound has been shown to inhibit the activation of the NF-κB pathway, a central regulator of inflammation. By preventing the phosphorylation and degradation of IκBα, this compound blocks the nuclear translocation of the p65 subunit of NF-κB, thereby downregulating the expression of pro-inflammatory genes.

Inhibition of the NF-κB signaling pathway by this compound.

PI3K/Akt Signaling Pathway in Cancer

The PI3K/Akt pathway is a critical signaling cascade that promotes cell survival and proliferation in cancer. This compound has been found to inhibit this pathway, leading to decreased cancer cell growth and induction of apoptosis.

Inhibition of the PI3K/Akt signaling pathway by this compound.

References

- 1. resources.amsbio.com [resources.amsbio.com]

- 2. chondrex.com [chondrex.com]

- 3. Ganoderma lucidum fruiting body extracts inhibit colorectal cancer by inducing apoptosis, autophagy, and G0/G1 phase cell cycle arrest in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Ganoderic acid alleviates chemotherapy-induced fatigue in mice bearing colon tumor - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ganoderma lucidum polysaccharide extract inhibits hepatocellular carcinoma growth by downregulating regulatory T cells accumulation and function by inducing microRNA-125b - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory effects of Ganoderma lucidum triterpenoid on the growth and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Protocol for middle cerebral artery occlusion by an intraluminal suture method - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Neuroprotective effect of pretreatment with ganoderma lucidum in cerebral ischemia/reperfusion injury in rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Neuroprotective effect of preadministration with Ganoderma lucidum spore on rat hippocampus - PubMed [pubmed.ncbi.nlm.nih.gov]

Ganoderone A: Application Notes and Protocols for Experimental Use

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ganoderone A, a lanostane-type triterpenoid isolated from the medicinal mushroom Ganoderma lucidum, has garnered significant interest within the scientific community for its potential therapeutic properties. This document provides detailed application notes and experimental protocols for the formulation and use of this compound in a research setting. The information is intended to guide researchers in designing and executing in vitro and in vivo studies to explore its biological activities and mechanisms of action.

Formulation of this compound

Proper formulation of this compound is critical for ensuring its solubility, stability, and bioavailability in experimental systems. Due to its hydrophobic nature, careful consideration of the solvent system is necessary.

Solubility Profile

Based on data from closely related ganoderic acids, this compound is expected to exhibit the following solubility characteristics:

| Solvent | Approximate Solubility |

| Dimethyl Sulfoxide (DMSO) | ~30 mg/mL |

| Ethanol | ~30 mg/mL |

| Dimethylformamide (DMF) | ~30 mg/mL |

| Ethanol:PBS (1:3, pH 7.2) | ~0.25 mg/mL |

Note: It is recommended to purge organic solvents with an inert gas. Aqueous solutions of this compound are not recommended for storage for more than one day.

Preparation of Stock Solutions for In Vitro Use

For cell-based assays, a concentrated stock solution in an organic solvent is typically prepared and then diluted to the final working concentration in the cell culture medium.

Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO

-

Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Dissolution: Add the appropriate volume of sterile, anhydrous DMSO to achieve a 10 mM concentration.

-

Solubilization: Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C water bath) may aid in dissolution.

-

Sterilization: Filter the stock solution through a 0.22 µm syringe filter into a sterile, light-protected container.

-

Aliquoting and Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).

Formulation for In Vivo Administration

For animal studies, this compound can be formulated as a suspension or a solution, depending on the required dose and administration route.

Protocol: Preparation of an Oral Suspension of this compound

-

Vehicle Preparation: Prepare a vehicle solution, for example, 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water.

-

Initial Dissolution: Dissolve the required amount of this compound in a minimal volume of a suitable organic solvent (e.g., ethanol or DMSO).

-

Suspension: While vortexing, slowly add the this compound solution to the vehicle.

-

Homogenization: Homogenize the suspension using a sonicator or a tissue homogenizer to ensure a uniform particle size.

-

Administration: Administer the freshly prepared suspension to the animals via oral gavage.

Experimental Protocols

The following are detailed protocols for key experiments to investigate the biological effects of this compound. These are based on methodologies reported for closely related ganoderic acids.

In Vitro Cytotoxicity Assay (CCK-8 Assay)

This protocol is for determining the half-maximal inhibitory concentration (IC50) of this compound on cancer cell lines.

Materials:

-

Target cancer cell lines (e.g., HepG2, SMMC7721)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (10 mM in DMSO)

-

Cell Counting Kit-8 (CCK-8)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubate for 24 hours.

-

Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. The final DMSO concentration should be less than 0.1% to avoid solvent toxicity.

-

Incubation: Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Incubate for 24, 48, or 72 hours.

-

CCK-8 Addition: Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Data Analysis: Calculate the cell viability as a percentage of the control (untreated cells) and determine the IC50 value using a dose-response curve.

Cell Cycle Analysis by Flow Cytometry

This protocol is for assessing the effect of this compound on the cell cycle distribution.

Materials:

-

Target cancer cell lines

-

This compound

-

Phosphate-buffered saline (PBS)

-

70% Ethanol (ice-cold)

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for 24 or 48 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash twice with ice-cold PBS.

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the cells in 500 µL of PI staining solution and incubate for 30 minutes in the dark at room temperature.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

In Vivo Pharmacokinetic Studies in Rats

This protocol outlines a basic procedure for determining the pharmacokinetic profile of this compound in rats.

Materials:

-

Sprague-Dawley rats

-

This compound formulation for oral and intravenous (IV) administration

-

Blood collection tubes (containing anticoagulant)

-

LC-MS/MS system for bioanalysis

Procedure:

-

Animal Dosing: Administer this compound to rats via oral gavage and IV injection at predetermined doses.

-

Blood Sampling: Collect blood samples from the tail vein or another appropriate site at various time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

-

Plasma Preparation: Centrifuge the blood samples to separate the plasma.

-

Sample Analysis: Extract this compound from the plasma samples and quantify its concentration using a validated LC-MS/MS method.

-

Pharmacokinetic Analysis: Use the plasma concentration-time data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, half-life, and absolute bioavailability.

Quantitative Data Summary

The following tables summarize quantitative data obtained for Ganoderic Acid A, a close structural analog of this compound. This data can serve as a valuable reference for experimental design.

Table 1: In Vitro Cytotoxicity of Ganoderic Acid A [1]

| Cell Line | Time Point | IC50 (µmol/L) |

| HepG2 | 24 h | 187.6 |

| HepG2 | 48 h | 203.5 |

| SMMC7721 | 24 h | 158.9 |

| SMMC7721 | 48 h | 139.4 |

Table 2: Pharmacokinetic Parameters of Ganoderic Acid A in Rats (Oral Administration) [2][3]

| Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (h*ng/mL) | Absolute Bioavailability (%) |

| 100 | 358.73 | <0.61 | 954.73 | 10.38 - 17.97 |

| 200 | 1378.20 | <0.61 | 3235.07 | 10.38 - 17.97 |

| 400 | 3010.40 | <0.61 | 7197.24 | 10.38 - 17.97 |

Signaling Pathways and Visualizations